Crabtree's catalyst, formally known as (1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate, is a square-planar iridium(I) complex that serves as a highly active catalyst for the hydrogenation of olefins, particularly those that are highly substituted. [, ] It was first reported in 1977 by Robert Crabtree and his team. [] Its high activity towards sterically hindered olefins distinguishes it from traditional rhodium- and ruthenium-based hydrogenation catalysts, which are typically more effective with less substituted substrates. [, ] Crabtree's catalyst and its derivatives have found numerous applications in organic synthesis, especially in the asymmetric hydrogenation of various functional groups to produce enantiomerically enriched compounds. [, , , , ]
Crabtree's catalyst is synthesized from cyclooctadiene iridium chloride dimer through a series of steps that typically involve:
The synthesis parameters are crucial, as the choice of ligands and solvents can significantly influence the activity and selectivity of the catalyst.
Crabtree's catalyst exhibits a square planar geometry typical of d^8 metal complexes, particularly those involving iridium. The structure consists of an iridium center coordinated to several ligands:
The arrangement of these ligands around the iridium atom allows for effective coordination with substrates during catalytic reactions .
Crabtree's catalyst is primarily used in:
The effectiveness of Crabtree's catalyst in these reactions stems from its ability to create an active site through ligand dissociation, allowing for substrate coordination and subsequent reaction steps.
The mechanism by which Crabtree's catalyst operates involves several key steps:
This mechanism allows for high selectivity and efficiency in hydrogenation reactions.
Crabtree's catalyst possesses several notable physical and chemical properties:
Crabtree's catalyst has a wide range of applications in organic synthesis:
Crabtree’s catalyst, chemically designated as (η²,η²-cycloocta-1,5-diene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate, stands as a cornerstone in homogeneous hydrogenation catalysis. This organoiridium complex, discovered in the late 1970s, exhibits exceptional activity toward sterically hindered and functionally diverse alkenes, operating under mild conditions and achieving stereoselectivity unattainable with earlier catalysts. Its development marked a paradigm shift in synthetic organic chemistry, enabling precise molecular transformations critical for pharmaceutical and fine chemical synthesis.
Crabtree’s catalyst emerged from systematic research by Robert H. Crabtree and graduate student George Morris at the Institut de Chimie des Substances Naturelles (Gif-sur-Yvette, France) in 1977. Their objective was to address limitations of dominant hydrogenation catalysts like Wilkinson’s catalyst (rhodium-based) and the Schrock-Osborn catalyst (cationic rhodium(I) complex). These predecessors operated via a ligand displacement mechanism, where a solvent or phosphine ligand dissociated to allow substrate coordination. This step proved inefficient for iridium analogs due to stronger metal-ligand bonds, leading the scientific community to overlook third-row transition metals like iridium [1] [6].
Crabtree hypothesized that bypassing the dissociation bottleneck—akin to heterogeneous catalysts—would enhance efficiency. He envisioned catalysts with "irreversibly created active sites in a noncoordinating solvent." This insight led to combining iridium(I), a weakly coordinating anion (PF₆⁻), and ligands (cyclooctadiene (COD), tricyclohexylphosphine (PCy₃), and pyridine) in dichloromethane. The resulting cationic complex demonstrated unprecedented hydrogenation rates for tetrasubstituted alkenes, a feat unachievable with rhodium catalysts [1] [6]. Initial turnover frequencies (Table 1) highlighted its transformative performance:
Table 1: Turnover Frequencies (h⁻¹) of Hydrogenation Catalysts [1]
Substrate | Wilkinson's Catalyst | Schrock-Osborn Catalyst | Crabtree's Catalyst |
---|---|---|---|
Hex-1-ene | 650 | 4,000 | 6,400 |
Cyclohexene | 700 | 10 | 4,500 |
1-Methylcyclohexene | 13 | — | 3,800 |
2,3-Dimethylbut-2-ene | — | — | 4,000 |
The catalyst’s efficacy stems from its distinct square planar geometry (characteristic of d⁸ iridium(I)) and carefully tuned ligand sphere. The cationic core [Ir(COD)(PCy₃)(py)]⁺ comprises:
The hexafluorophosphate (PF₆⁻) anion provides solubility in polar aprotic solvents like dichloromethane while minimizing ion pairing that could inhibit reactivity. Crucially, the low coordination number (four) and cationic charge enhance iridium’s electrophilicity, facilitating oxidative addition of H₂—the catalytic cycle’s rate-determining step. Electronic studies confirm that PCy₃’s strong donor capacity increases electron density at iridium, promoting H₂ cleavage without requiring ligand dissociation [3] [5].
Deactivation Pathways: Despite its robustness, the catalyst decomposes within ~10 minutes at room temperature via hydride-bridged dimer formation (e.g., [Ir₂H₅(PCy₃)₄]⁺), signaled by a yellow color change. This self-association limits practical catalyst loadings to very low levels (typically 50–100 ppm) [1] [6]. Recent work indicates ligand modifications (e.g., replacing PF₆⁻ with BARF⁻ [(3,5-(CF₃)₂C₆H₃)₄B]⁻) or encapsulation in matrices like sulfonated metal-organic frameworks (MOFs) can suppress deactivation [2] [5].
Crabtree’s catalyst revolutionized homogeneous hydrogenation through three key advances:
Expanded Substrate Scope: It hydrogenates mono- to tetra-substituted alkenes, including sterically encumbered variants (e.g., 2,3-dimethylbut-2-ene) and alkenes proximal to polar groups (esters, amides) that poison other catalysts. This versatility enables reduction of complex natural product intermediates [1] [6].
Directed Stereoselectivity: Functional groups (e.g., -OH, C=O) near the target alkene coordinate to iridium, orienting the substrate for syn-addition of hydrogen and delivering predictable stereochemistry. For example, hydrogenation of terpen-4-ol yields >95% trans-product stereoselectivity (Scheme 1), contrasting the mixed stereochemistry from Pd/C catalysis [1] [6].
Scheme 1: Directed Hydrogenation of Terpen-4-ol [1]
Figure 1: Revised Catalytic Cycle for Crabtree-Type Hydrogenation [4]
[Ir(I)] + H₂ → [Ir(III)H₂] [Ir(III)H₂] + Alkene → [Ir(III)-Alkyl-H] [Ir(III)-Alkyl-H] → [Ir(I)] + Alkane
Innovations Inspired by Crabtree’s Catalyst:
Crabtree’s catalyst remains indispensable in synthetic laboratories, embodying the synergy between molecular design and mechanistic innovation to solve longstanding chemical challenges.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7